molecular formula C27H29N5O2S B11607295 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine

4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine

Cat. No.: B11607295
M. Wt: 487.6 g/mol
InChI Key: WLTOGJOWMNHUOD-UHFFFAOYSA-N
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Description

This compound is a phthalazine derivative featuring a 4-methylphenylamine group at the 1-position and a substituted phenyl ring at the 4-position. The phenyl substituent includes a methyl group at the 4-position and a sulfonyl-linked 4-methylpiperazine moiety at the 3-position.

Properties

Molecular Formula

C27H29N5O2S

Molecular Weight

487.6 g/mol

IUPAC Name

4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(4-methylphenyl)phthalazin-1-amine

InChI

InChI=1S/C27H29N5O2S/c1-19-8-12-22(13-9-19)28-27-24-7-5-4-6-23(24)26(29-30-27)21-11-10-20(2)25(18-21)35(33,34)32-16-14-31(3)15-17-32/h4-13,18H,14-17H2,1-3H3,(H,28,30)

InChI Key

WLTOGJOWMNHUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N5CCN(CC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phthalazinamine core: This can be achieved through the reaction of phthalic anhydride with hydrazine, followed by cyclization.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the phenyl ring using sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, typically using 4-methylpiperazine and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂-NR₂) and bromine/chlorine substituents (if present in analogs) enable nucleophilic substitutions. For example:

  • Amine displacement : The sulfonyl group’s electron-withdrawing nature activates adjacent positions for nucleophilic attack. Piperazine derivatives may undergo substitution at the sulfonyl-linked nitrogen under basic conditions.

  • Aromatic substitution : Electron-deficient aromatic rings (e.g., bromophenyl analogs) participate in Buchwald-Hartwig amination or Ullmann-type coupling with amines or thiols.

Table 1: Representative Substitution Reactions

Reaction TypeConditionsProducts/Outcomes
Piperazine substitutionK₂CO₃, DMF, 80°CReplacement with alternative amines
Aromatic bromine displacementPd(dba)₂, Xantphos, 110°CCoupling with arylboronic acids

Coupling Reactions

The phthalazine core and aromatic rings facilitate cross-coupling reactions:

  • Suzuki-Miyaura coupling : Brominated analogs react with boronic acids to form biaryl structures, useful for diversifying the aromatic moiety.

  • Amide coupling : The primary amine group reacts with carboxylic acids or acyl chlorides to form amides, enhancing solubility or targeting specific biological receptors .

Table 2: Coupling Reaction Parameters

ReactionCatalysts/ReagentsYield Optimization Factors
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, toluene/EtOHDry solvents, inert atmosphere
Amide formationEDC/HOBt, DCM, RTExcess coupling reagent, pH control

Hydrolysis and Oxidation

  • Sulfonamide hydrolysis : Under strongly acidic or basic conditions (e.g., H₂SO₄ or NaOH), the sulfonamide group hydrolyzes to form sulfonic acids and amines, though this is rare due to its stability.

  • Oxidation of methyl groups : The 4-methylphenyl substituent may oxidize to a carboxylic acid using KMnO₄ or CrO₃, altering electronic properties .

Functional Group Interconversion

  • Reduction of phthalazine : Catalytic hydrogenation (H₂, Pd/C) reduces the phthalazine ring to a dihydro derivative, modulating biological activity .

  • Sulfonyl group modification : Reaction with Grignard reagents or organolithium compounds replaces the sulfonyl group with alkyl/aryl chains.

Stability Under Reaction Conditions

  • Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications.

  • pH sensitivity : Stable in pH 4–9 but undergoes protonation/deprotonation of the piperazine nitrogen, affecting solubility and reactivity .

Mechanistic Insights

  • Electrophilic aromatic substitution : The methylphenyl group directs electrophiles to para/meta positions, though steric hindrance from the sulfonamide reduces reactivity.

  • Radical reactions : Under UV light, the sulfonamide group generates sulfonyl radicals, enabling C–S bond formation in photoredox catalysis.

Key Challenges and Optimization Strategies

  • Purification : Chromatography (SiO₂ or reverse-phase) is critical due to the compound’s polarity and structural complexity.

  • Side reactions : Steric hindrance from the phthalazine core necessitates precise stoichiometry and slow reagent addition.

Scientific Research Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies on related compounds have shown promising results in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The presence of the piperazine ring is often associated with antimicrobial activity. Investigations into analogs of this compound have revealed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Neurological Applications

Given the piperazine component's role in modulating neurotransmitter systems, there is interest in exploring the compound's effects on neurodegenerative diseases. Preliminary studies suggest it may influence pathways related to neuroprotection and cognitive enhancement.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1: Anticancer Research
    A study published in Journal of Medicinal Chemistry examined a series of phthalazine derivatives, including this compound, demonstrating their ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response in human breast cancer cells, with IC50 values comparable to established chemotherapeutics.
  • Case Study 2: Antimicrobial Evaluation
    In a research article from Antimicrobial Agents and Chemotherapy, derivatives of this compound were tested against multi-drug resistant bacterial strains. The findings revealed significant antibacterial activity, leading to further exploration of its mechanism of action against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl group and piperazine moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context, but common mechanisms include inhibition of enzyme activity and interference with signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Sulfonyl vs.
  • Piperazine Role : The 4-methylpiperazine moiety in the target compound likely improves water solubility and pharmacokinetics, a trend observed in other piperazine-containing drugs .
  • Core Structure Impact: Phthalazine’s planar structure may favor intercalation or stacking in DNA or enzyme pockets, whereas imidazopyridazines (39) or ethanones (3e) offer distinct binding modes .

Biological Activity

The compound 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine is a phthalazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C21H28N4O2S\text{C}_{21}\text{H}_{28}\text{N}_{4}\text{O}_{2}\text{S}

The synthesis typically involves multi-step reactions starting from phthalazine precursors, with modifications to introduce the piperazine and sulfonyl groups, enhancing its biological activity. The synthetic route often employs palladium-catalyzed reactions to achieve high yields of the desired product .

Anticancer Properties

Research indicates that phthalazine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit key molecular targets involved in cancer progression, such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : This receptor plays a crucial role in angiogenesis, and its inhibition can lead to reduced tumor growth .
  • Aurora Kinases : These are essential for cell division, and targeting them can effectively halt the proliferation of cancer cells. The compound has demonstrated potential as a selective inhibitor of these kinases .

Table 1: Summary of Anticancer Activities

TargetMechanism of ActionReference
VEGFR2Inhibition of angiogenesis
Aurora KinasesDisruption of mitosis
Epidermal Growth FactorInhibition of signaling pathways

Neuropharmacological Effects

Additionally, compounds similar to this phthalazine derivative have shown promise as acetylcholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance cholinergic signaling, potentially improving cognitive function .

Table 2: Neuropharmacological Activities

ActivityEffectReference
Acetylcholinesterase InhibitionEnhanced cognitive function

Case Studies

Several case studies highlight the effectiveness of phthalazine derivatives in clinical settings:

  • Study on VEGFR2 Inhibition : A study demonstrated that a closely related phthalazine compound significantly reduced tumor size in xenograft models by inhibiting VEGFR2 signaling pathways .
  • Aurora Kinase Inhibition : Another investigation revealed that a derivative exhibited nanomolar potency against Aurora kinases, leading to apoptosis in various cancer cell lines .

Q & A

Q. What are the key synthetic steps and analytical methods for preparing 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine?

The synthesis involves sequential functionalization of the phthalazine core. Critical steps include:

  • Sulfonylation : Introduction of the 4-methylpiperazine sulfonyl group to the phenyl ring via coupling reactions, often under reflux conditions with catalysts like triethylamine .
  • Amine coupling : Formation of the N-(4-methylphenyl)amine moiety through nucleophilic substitution or Buchwald-Hartwig amination .
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., dimethyl ether) yield high-purity products .
    Characterization : Intermediates and final compounds are confirmed via LCMS (e.g., m/z 452 [M+H]+) and NMR (e.g., distinct aromatic proton shifts in 1H NMR) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Structural validation employs:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., exact mass matching C29H32N6O2S) .
  • X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing, though limited data is available for this specific compound .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for sulfonylation and coupling steps. Reaction path searches identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd-based systems for amination) . Computational workflows also screen for side reactions, such as undesired piperazine ring opening, to refine experimental protocols .

Q. What strategies resolve contradictions in pharmacological data, such as variable receptor binding affinities?

Discrepancies in biological activity (e.g., IC50 variability across assays) are addressed by:

  • Orthogonal assays : Cross-validate using fluorescence polarization, SPR, and cell-based functional assays .
  • Buffer condition optimization : Adjust pH, ionic strength, or co-solvents (e.g., DMSO tolerance <0.1%) to stabilize the compound-receptor interaction .
  • Metabolite screening : LC-MS/MS detects degradation products that may interfere with activity measurements .

Q. How does modifying the 4-methylpiperazine moiety impact physicochemical and pharmacological properties?

Structure-activity relationship (SAR) studies reveal:

  • Lipophilicity : Adding electron-withdrawing groups (e.g., sulfonyl) reduces logP, enhancing solubility but potentially decreasing membrane permeability .
  • Receptor selectivity : Substituting the piperazine nitrogen with bulkier groups (e.g., aryl sulfonamides) improves selectivity for kinase targets over off-target GPCRs .
  • Metabolic stability : Fluorine substitution on the phenyl ring reduces CYP450-mediated oxidation, as shown in microsomal stability assays .

Q. What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 65% human oral absorption) and blood-brain barrier penetration (e.g., low CNS exposure due to high polar surface area) .
  • Toxicity screening : QSAR models flag potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) .

Methodological Guidance

Q. How to design dose-response experiments for evaluating kinase inhibition?

  • Concentration range : Test 10 concentrations in triplicate, spanning 0.1 nM–10 µM, to capture full IC50 curves .
  • Control compounds : Include staurosporine (pan-kinase inhibitor) and DMSO controls to normalize activity .
  • Data analysis : Fit data to a four-parameter logistic equation using software like GraphPad Prism .

Q. What purification techniques maximize yield while maintaining compound integrity?

  • Flash chromatography : Use gradient elution (e.g., 5–20% methanol in dichloromethane) to separate sulfonated byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to avoid thermal degradation during drying .

Data Interpretation Challenges

Q. How to address inconsistencies in NMR spectra due to rotameric equilibria?

  • Variable temperature NMR : Conduct experiments at 25°C and 60°C to coalesce split peaks from hindered piperazine rotation .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of methyl groups .

Q. What statistical approaches validate reproducibility in biological assays?

  • Coefficient of variation (CV) : Require CV <15% for intra-assay replicates .
  • Z’-factor analysis : Ensure Z’ >0.5 to confirm assay robustness in high-throughput screens .

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